molecular formula C10H9F3IN B13962285 N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline

N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13962285
M. Wt: 327.08 g/mol
InChI Key: ISEHNFUTEAADPX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline
  • N-cyclopropyl-2-nitro-4-trifluoromethylaniline
  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Uniqueness

N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the iodine and trifluoromethyl groups on the aniline ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F3IN

Molecular Weight

327.08 g/mol

IUPAC Name

N-cyclopropyl-2-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9F3IN/c11-10(12,13)15(7-5-6-7)9-4-2-1-3-8(9)14/h1-4,7H,5-6H2

InChI Key

ISEHNFUTEAADPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=CC=C2I)C(F)(F)F

Origin of Product

United States

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